6,8-Dichloro-4-hydroxy-2-quinolone
Overview
Description
6,8-Dichloro-4-hydroxy-2-quinolone is a derivative of the quinolone family, characterized by the presence of chlorine atoms at the 6th and 8th positions, and a hydroxyl group at the 4th position on the quinolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-4-hydroxy-2-quinolone typically involves the chlorination of 4-hydroxy-2-quinolone. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-4-hydroxy-2-quinolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: NaOCH3 in methanol at elevated temperatures.
Major Products Formed:
Oxidation: 6,8-Dichloro-4-quinolone.
Reduction: 6,8-Dichloro-4-amino-2-quinolone.
Substitution: 6,8-Dimethoxy-4-hydroxy-2-quinolone.
Scientific Research Applications
6,8-Dichloro-4-hydroxy-2-quinolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating bacterial and viral infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-hydroxy-2-quinolone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Lacks the chlorine substituents, making it less potent in certain applications.
6-Chloro-4-hydroxy-2-quinolone: Contains only one chlorine atom, resulting in different chemical and biological properties.
8-Chloro-4-hydroxy-2-quinolone: Similar to 6,8-Dichloro-4-hydroxy-2-quinolone but with only one chlorine atom at the 8th position.
Uniqueness: this compound is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential biological activity. This dual substitution pattern allows for more diverse chemical modifications and applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
6,8-dichloro-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-5-7(13)3-8(14)12-9(5)6(11)2-4/h1-3H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMLPNJEWQYNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273461 | |
Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-38-9 | |
Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloro-4-hydroxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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